[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid
Description
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid (CAS: Not explicitly provided, Catalog Number 139359) is a pyrimidine derivative with a pyridin-2-yl substituent at position 2 and an acetic acid moiety at position 5 of the pyrimidine ring. Its molecular formula is C₁₁H₉N₃O₃, with a molecular weight of 231.21 g/mol . This compound is notable for its structural hybrid of pyrimidine and pyridine rings, which may confer unique electronic and steric properties for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-(6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9(16)5-7-6-13-10(14-11(7)17)8-3-1-2-4-12-8/h1-4,6H,5H2,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZANIHRAUUVNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid typically involves the reaction of pyridine derivatives with pyrimidine precursors under controlled conditions. One common method involves the use of glycine and intermediate compounds in the presence of solvents like water and isopropanol, with sodium hydroxide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing treatments for various diseases .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. For example, some derivatives have shown promise as inhibitors of aldose reductase, an enzyme involved in diabetic complications .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its effects. This interaction is often studied using molecular docking techniques to understand the binding mode and affinity .
Comparison with Similar Compounds
Substituent Position Variation: Pyridin-2-yl vs. Pyridin-3-yl
Compound: 4-Oxo-2-(pyridin-3-yl)-3H-pyrimidine-5-carboxylic acid (CAS: Not provided, Catalog Number 139369)
- Molecular Formula : C₁₀H₇N₃O₃
- Molecular Weight : 217.19 g/mol
- Key Differences :
- The pyridin-3-yl group at position 2 alters the spatial orientation compared to the pyridin-2-yl group in the target compound.
- Substitution of acetic acid with a carboxylic acid directly at position 5 reduces molecular weight by 14.02 g/mol.
Methyl Substitution on the Pyrimidine Ring
Compound : 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid (CAS: 1118787-12-4)
- Molecular Formula : C₁₂H₁₁N₃O₃
- Molecular Weight : 245.24 g/mol
- Key Differences :
- A methyl group at position 4 increases molecular weight by 14.03 g/mol compared to the target compound.
- Pyridin-3-yl substituent instead of pyridin-2-yl.
- Implications : The methyl group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Heterocyclic Ring Modifications: Thiophene Integration
Compound: 2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS: 790272-38-7)
- Key Differences: Incorporation of a thieno[2,3-d]pyrimidine core replaces the pyridine ring with a thiophene moiety. Presence of a sulfur atom in the thiophene ring introduces distinct electronic properties.
Functional Group Variations: Sulfanyl and Ethoxycarbonyl Groups
Compound: 2-{[6-amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid (CAS: 850021-39-5)
- Molecular Formula : C₁₁H₁₁N₃O₄S
- Molecular Weight : 281.29 g/mol
- Key Differences: Sulfanyl (-S-) linkage and ethoxycarbonyl (-COOEt) groups add complexity. Amino and cyano substituents on the pyridine ring.
- Implications : The sulfanyl group may enhance metal-binding capacity, while the ethoxycarbonyl group could improve metabolic stability .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Pyridin-2-yl substituents (target compound) exhibit better π-stacking than pyridin-3-yl analogues due to planar alignment with the pyrimidine ring .
- Lipophilicity : Methyl groups (e.g., in CAS 1118787-12-4) enhance logP values, favoring blood-brain barrier penetration but risking solubility issues .
- Biological Activity : Thiophene-containing analogues (e.g., CAS 790272-38-7) show promise in kinase inhibition due to sulfur-mediated hydrophobic interactions .
Biological Activity
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid, a heterocyclic compound featuring both pyridine and pyrimidine rings, has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biochemical properties, and research findings related to its biological activity.
- Molecular Formula : C₁₁H₉N₃O₃
- Molecular Weight : 231.21 g/mol
- CAS Number : 1780103-45-8
The primary biological activity of this compound is attributed to its interaction with the enzyme aldose reductase (ALR2). This enzyme plays a crucial role in the polyol pathway, which is significant in the context of diabetic complications.
Target Enzyme
- Aldose Reductase (ALR2) : The compound binds tightly to the active site of ALR2, inhibiting its activity. This inhibition prevents the conversion of glucose to sorbitol, thereby reducing oxidative stress and potentially mitigating diabetic complications.
Biochemical Pathways
The inhibition of ALR2 by this compound affects several biochemical pathways:
- Reduction of Oxidative Stress : By preventing the accumulation of sorbitol, the compound helps maintain cellular redox balance.
- Modulation of Cell Signaling : It influences various cell signaling pathways involved in metabolic regulation and stress responses.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
Case Studies and Experimental Data
- Antidiabetic Effects : In vitro studies demonstrated that this compound effectively reduced glucose-induced oxidative stress in diabetic cell models. The compound exhibited significant inhibition of ALR2 activity, leading to decreased sorbitol levels in cells exposed to high glucose concentrations .
- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its antioxidant properties. This effect was quantified using various assays, including DPPH and ABTS radical scavenging tests, where it demonstrated a dose-dependent response.
- Cellular Effects : Studies involving different cell types (e.g., pancreatic beta cells) indicated that treatment with this compound resulted in improved cell viability and function under oxidative stress conditions .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 5-Hydroxy-4-oxo-2-styryl-pyridine | Structure | Antioxidant | Similar mechanism via ALR inhibition |
| Pyrrolidine derivatives | Structure | Anticancer | Different target enzymes but similar scaffold |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
